molecular formula C10H6Br2N2O B1502828 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine CAS No. 1065484-65-2

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Cat. No.: B1502828
CAS No.: 1065484-65-2
M. Wt: 329.97 g/mol
InChI Key: YLGQBNLYVXFLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-bromo-3-(6-bromopyridin-2-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O/c11-8-4-1-5-9(14-8)15-7-3-2-6-13-10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGQBNLYVXFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671839
Record name 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-65-2
Record name 2-Bromo-3-[(6-bromo-2-pyridinyl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound features a brominated pyridine core, which is known for its diverse biological properties. The presence of the bromine atoms and the pyridine moieties contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of 74.2 µM and 27.1 µM, respectively . This suggests that structural modifications in pyridine derivatives can influence their anticancer efficacy.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
5aHepG274.2
5aMDA-MB-23127.1
5lMDA-MB-2311.4
SorafenibMDA-MB-2315.2

The data indicates that certain derivatives exhibit significantly lower IC50 values, suggesting enhanced potency compared to established drugs like Sorafenib.

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies have shown that pyridine derivatives can inhibit VEGFR2 kinase activity, which is crucial for tumor angiogenesis .

Case Studies

A notable study evaluated the biological activity of various pyridine derivatives, including those structurally related to this compound. The findings revealed that modifications at specific positions on the pyridine ring could enhance or diminish biological activity. For instance, the introduction of polar functional groups was found to improve solubility while maintaining antiparasitic activity .

Table 2: Summary of Biological Activities in Case Studies

Study ReferenceCompoundActivity TypeObservations
5aAnticancerModerate cytotoxicity
10rAntiparasiticDecreased potency with pyridyl groups
10u Metabolic StabilityImproved stability with methoxy group

Scientific Research Applications

Medicinal Chemistry

Cholinergic Drug Development
One of the notable applications of related bromopyridine compounds is in the synthesis of cholinergic drugs, which are essential for treating gastrointestinal diseases. For instance, derivatives of bromopyridines have been utilized to create intermediates that lead to effective cholinergic agents . The structural similarity of 2-bromo-6-(2-bromopyridin-3-yloxy)pyridine suggests it may also serve as a precursor in similar synthetic pathways.

Antimicrobial Activity
Bromopyridine derivatives have shown promising antimicrobial properties. In studies, compounds with bromine substitutions exhibited enhanced activity against various microbial strains. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Organic Synthesis

Synthesis of Heterocycles
The compound can act as a versatile synthon in organic synthesis, particularly in the formation of heterocycles. For example, methodologies involving 2-bromopyridines have been developed for synthesizing multi-heteroarylated products through C–O and C–N bond formation reactions . The ability to generate complex structures makes it valuable in the development of new materials and pharmaceuticals.

Electroluminescent Devices
Another application lies in the field of organic electronics. Brominated pyridines are integral to synthesizing materials used in organic electroluminescent devices (OLEDs). The unique electronic properties imparted by the bromine substituents can enhance the performance of these devices, making compounds like this compound candidates for further research in this area .

Case Studies

Study Reference Application Findings
De Gruyter Cholinergic DrugsIdentified intermediates for gastrointestinal treatments using bromopyridines.
MDPI Heterocycle SynthesisDeveloped a novel method for synthesizing heteroarylated products from 2-bromopyridines with high yields.
PubChem Antimicrobial ActivityDemonstrated enhanced activity against microbial strains with brominated pyridine derivatives.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 2-bromo-6-(trifluoromethyl)pyridine () increases electron deficiency at the pyridine ring, enhancing reactivity in cross-coupling reactions compared to the ether-linked bromopyridinyloxy group in the target compound.
  • Steric Effects : The bulky 2-bromopyridin-3-yloxy substituent in the target compound may hinder nucleophilic substitution reactions compared to smaller substituents like pyridin-3-yl ().

Preparation Methods

Preparation of Bromopyridine Precursors

A critical precursor for the target compound is 2-bromo-6-substituted pyridine derivatives. According to a patented method for related bromopyridine aldehydes, selective bromination of 2-bromo-6-methylpyridine with liquid bromine in a dichloromethane-water biphasic system at 10–20 °C, followed by heating to 40–60 °C, yields a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine in a molar ratio of approximately 6:1.

Step Reagents & Conditions Outcome
S1 2-bromo-6-methylpyridine + Br2 (molar ratio 1:3) in DCM/H2O, 10–20 °C, then 40–60 °C for 8–12 h Mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine
S2 Reaction with urotropin in ethanol at 30–50 °C for 10–14 h Intermediate compound formation
S3 Acid hydrolysis (acetic acid + conc. H2SO4) at 80–100 °C for 3–5 h 2-bromo-6-aldehyde pyridine

This method highlights the importance of controlled bromination and subsequent functional group transformations to obtain key intermediates.

Formation of the Pyridin-3-yloxy Linkage

The ether linkage between two bromopyridine rings in 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine can be constructed via nucleophilic aromatic substitution (SNAr) reactions or transition-metal catalyzed coupling (e.g., Ullmann-type or Buchwald-Hartwig etherification).

A recent study on Ru(II)-mediated domino C–O/C–N/C–C bond formation reactions demonstrated that 2-bromopyridines can serve as versatile synthons for heteroarylated pyridones through catalytic cycles involving nucleophilic aromatic substitution and C–H activation. Although this study primarily focuses on pyridone formation, the mechanistic insights and catalytic conditions are informative for ether bond formation in bromopyridine systems.

Parameter Details
Catalyst [RuCl2(p-cymene)]2 (5 mol%)
Additives Potassium pivalate (KOPiv, 20 mol%), Na2CO3 (1.25 equiv)
Solvent Toluene or 1,4-dioxane
Temperature 150 °C
Reaction Time 72 hours
Outcome Efficient formation of C–O bond via nucleophilic substitution and subsequent C–H activation

This catalytic system promotes the nucleophilic displacement of bromine by oxygen nucleophiles, facilitating the formation of pyridin-3-yloxy linkages under relatively harsh conditions.

Alternative Methods: Amination and Coupling Approaches

While direct etherification is a common route, amination of bromopyridines followed by intramolecular or intermolecular coupling can also lead to related compounds. For example, 2-bromo-6-alkylaminopyridines have been synthesized using pressure tubes or microwave reactors by reacting 2,6-dibromopyridine with primary amines under high temperature and pressure. Though this method is primarily for amine derivatives, the high reactivity of bromopyridines under such conditions suggests that similar approaches could be adapted for ether bond formation by replacing amines with phenolic or pyridin-3-ol nucleophiles.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Controlled bromination of 2-bromo-6-methylpyridine Liquid Br2, DCM/H2O, 10–60 °C, 8–12 h High regioselectivity in bromination Requires careful temperature control
Ru(II)-catalyzed domino C–O bond formation [RuCl2(p-cymene)]2, KOPiv, Na2CO3, toluene, 150 °C, 72 h Efficient C–O bond formation, catalytic Long reaction time, high temperature
Pressure tube amination (adapted for ethers) 2,6-Dibromopyridine + nucleophile, high pressure & temperature Versatile for amines, potential for ethers Requires specialized equipment

Research Findings and Analysis

  • The selective bromination of methyl-substituted pyridines is a reliable first step to introduce bromine atoms at desired positions, crucial for subsequent coupling reactions.
  • Transition-metal catalysis, particularly Ru(II)-based systems, enables the formation of complex C–O bonds in bromopyridine frameworks through domino reactions involving nucleophilic substitution and C–H activation, offering a modern synthetic tool for such heteroaryl ethers.
  • High-pressure and microwave-assisted methods offer alternative routes for functionalization of bromopyridines, which may be adapted for the synthesis of ether-linked bromopyridines, although direct literature on this compound is limited.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.0–8.5 ppm; bromine-induced deshielding) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br²⁷/⁸¹ doublets) .
  • Crystallography :
    • X-ray diffraction : Use SHELX programs for structure solution and refinement. Validate with R-factor (<5%) and residual electron density maps .
      Resolving inconsistencies :
    • Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
    • For crystallography, check for twinning or disorder using PLATON or OLEX2 .

How does the presence of bromine substituents influence the compound's reactivity in cross-coupling reactions compared to non-brominated analogs?

Advanced
Bromine acts as a leaving group , enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings . Key differences:

  • Reactivity : Brominated pyridines undergo coupling at lower temperatures (e.g., 80°C) vs. chlorinated analogs (100–120°C) due to weaker C-Br bonds .
  • Regioselectivity : Steric effects from the bromine substituents can direct coupling to less hindered positions (e.g., para to the ether linkage) .
    Experimental validation : Monitor reaction progress via TLC and isolate intermediates (e.g., boronate esters) to confirm regiochemical outcomes.

What are the thermal decomposition pathways of this compound under high-pressure conditions, and how can intermediates be stabilized for analysis?

Advanced
Under high-pressure thermal stress (1–2 atm, 100–150°C), decomposition proceeds via:

  • Pyridylcarbene formation : Expulsion of nitrogen from triazolopyridine intermediates, generating reactive carbenes .
  • Trapping intermediates : Use radical scavengers (e.g., TEMPO) or low-temperature matrices (-196°C) to stabilize cyclopropane derivatives (e.g., cis/trans isomers of brominated cyclopropanes) .
    Analytical tools : GC-MS for volatile products; X-ray crystallography for solid intermediates .

What safety precautions are necessary when handling this compound, given its brominated pyridine structure?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of brominated vapor .
  • Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

How can computational chemistry models predict the regioselectivity of further functionalization reactions on this compound?

Q. Advanced

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to calculate Fukui indices, identifying electrophilic/nucleophilic sites .
  • Mechanistic insights : Simulate transition states for coupling reactions (e.g., Pd-catalyzed cross-coupling) to predict activation barriers for different positions .
    Validation : Compare computational predictions with experimental outcomes (e.g., LC-MS analysis of reaction mixtures).

What strategies can be employed to resolve contradictory data in crystallographic refinement when determining the compound's solid-state structure?

Q. Advanced

  • Validation tools : Use checkCIF/PLATON to identify outliers (e.g., bond lengths, angles) and refine with SHELXL’s TWIN/BASF commands for twinned crystals .
  • Alternative models : Test disorder scenarios (e.g., partial occupancy of bromine atoms) or apply restraints to thermal parameters .
  • Complementary data : Pair X-ray data with neutron diffraction or TEM for ambiguous regions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.